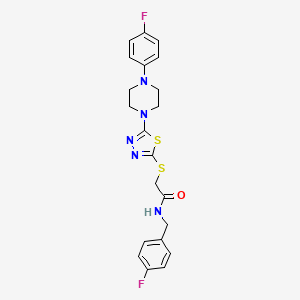

N-(4-fluorobenzyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F2N5OS2/c22-16-3-1-15(2-4-16)13-24-19(29)14-30-21-26-25-20(31-21)28-11-9-27(10-12-28)18-7-5-17(23)6-8-18/h1-8H,9-14H2,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMMSJPQBHTUNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC(=O)NCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F2N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions to form the thiadiazole core.

Introduction of the Piperazine Moiety: The next step involves the introduction of the piperazine ring. This can be done by reacting the thiadiazole intermediate with 4-(4-fluorophenyl)piperazine in the presence of a suitable coupling agent.

Attachment of the Fluorobenzyl Group: The final step is the attachment of the 4-fluorobenzyl group to the thiadiazole-piperazine intermediate. This can be achieved through a nucleophilic substitution reaction using 4-fluorobenzyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Additionally, continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzyl and piperazine moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-(4-fluorobenzyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide has several scientific research applications:

Medicinal Chemistry: The compound’s structure suggests potential activity as a pharmacophore in drug design, particularly for targeting neurological or psychiatric disorders.

Biological Studies: It can be used as a probe to study the interactions of fluorinated compounds with biological systems.

Materials Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through its fluorobenzyl and piperazine moieties. These interactions may modulate signaling pathways or enzymatic activity, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues with Piperazine Substitutions

(a) N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide ()

- Structural Difference : Replaces the 4-fluorobenzyl group with an ethyl group on the thiadiazole ring.

- Pharmacological Relevance : Piperazine-containing thiadiazoles are often explored for CNS activity due to their ability to cross the blood-brain barrier .

(b) N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-(4-Fluorophenyl)Piperazin-1-yl) Acetamide (4g) ()

- Structural Difference : Features a 4-chlorophenyl group instead of 4-fluorobenzyl.

- Physical Properties : Melting point 203–205°C; elemental analysis (C: 55.62%, H: 4.43%, N: 16.22%).

- Activity : Similar piperazine-thiadiazole hybrids are associated with anticancer activity, though the chloro substituent may confer different electronic effects compared to fluorine .

Analogues with Varied Thioacetamide Substituents

(a) N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) ()

- Structural Difference: Replaces the piperazine-fluorophenyl group with a phenoxy-acetamide chain.

- Physical Properties : Melting point 138–140°C; lower nitrogen content (N: ~16%) compared to the target compound.

- Activity: Phenoxy groups may enhance π-π stacking in receptor binding but reduce solubility .

(b) N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide ()

- Structural Difference : Incorporates a benzothiazole and ureido group instead of fluorobenzyl-piperazine.

- Activity : Exhibits antiproliferative properties (GC-MS molecular weight: 490.92) but may have reduced kinase selectivity due to the ureido motif .

Fluorophenyl-Containing Derivatives

(a) N-(5-(3-Methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (31) ()

- Structural Difference : Trifluoromethylphenyl group instead of fluorophenyl-piperazine.

(b) 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one ()

- Structural Difference: Thiazolidinone ring replaces the thioacetamide chain.

- Crystallographic Data : Single-crystal X-ray structure (R factor: 0.071) confirms planar geometry, which may influence stacking interactions in biological targets .

Anticancer and Apoptosis Induction

- Compound 3 and 8 (): Thiadiazole derivatives with nitro groups inhibit Akt (92.36% and 86.52% inhibition, respectively), inducing apoptosis in glioma cells. The target compound’s fluorophenyl-piperazine group may similarly target kinase pathways but with improved selectivity .

- Compound 4g (): Displays antiproliferative activity (melting point 263–265°C), suggesting that fluorinated thiadiazoles retain efficacy across structural modifications .

Physicochemical Properties

*Calculated based on molecular formula.

Biological Activity

N-(4-fluorobenzyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications. Thiadiazole derivatives have been extensively studied for their diverse biological activities, including antimicrobial, antitumor, and anti-Alzheimer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

Chemical Structure

The compound features a complex structure that includes:

- A thiadiazole ring, known for its biological activity.

- Piperazine moiety, which is often linked to pharmacological effects.

- Fluorobenzyl groups that enhance lipophilicity and receptor binding.

Biological Activity Overview

The biological activities of N-(4-fluorobenzyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide can be categorized into several key areas:

1. Antimicrobial Activity

Thiadiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to N-(4-fluorobenzyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide demonstrate activity against various bacterial strains.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 51m | Xanthomonas oryzae | 100 μg/mL (30% inhibition) |

| 51m | Rhizoctonia solani | Not specified |

2. Antitumor Activity

Research indicates that thiadiazole derivatives possess antitumor properties. For instance, studies have demonstrated that compounds with similar structures inhibit the growth of cancer cell lines.

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 74a | MDA-MB-231 | 3.3 | Egyptian Journal of Chemistry |

| 74b | HEK293T | 34.71 | Egyptian Journal of Chemistry |

3. Neuroprotective Effects

Some derivatives have shown promise in neuroprotection and cognitive enhancement by acting as acetylcholinesterase inhibitors.

The mechanism of action for N-(4-fluorobenzyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide likely involves:

- Enzyme inhibition , particularly in pathways related to cancer cell proliferation and neurodegeneration.

- Receptor modulation , affecting neurotransmitter systems and potentially leading to enhanced cognitive function.

Case Studies

Several studies highlight the effectiveness of thiadiazole derivatives in clinical settings:

- Antitumor Efficacy : A study evaluated the effects of various thiadiazole derivatives on breast cancer cell lines and found significant inhibitory effects compared to standard treatments like cisplatin .

- Neuroprotective Studies : Research on acetylcholinesterase inhibitors showed that some thiadiazole derivatives could outperform traditional Alzheimer's medications in terms of potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.